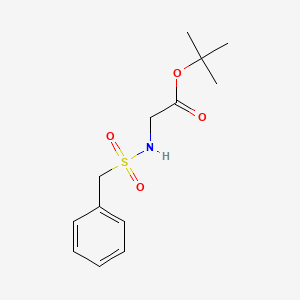

Tert-butyl 2-(phenylmethylsulfonamido)acetate

Descripción

BenchChem offers high-quality Tert-butyl 2-(phenylmethylsulfonamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(phenylmethylsulfonamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 2-(benzylsulfonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)9-14-19(16,17)10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJINVPLYROQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672830 | |

| Record name | tert-Butyl N-(phenylmethanesulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-04-8 | |

| Record name | tert-Butyl N-(phenylmethanesulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Tert-butyl 2-(phenylmethylsulfonamido)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Tert-butyl 2-(phenylmethylsulfonamido)acetate is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure combines a tert-butyl ester, a widely utilized protecting group, with a phenylmethylsulfonamide moiety. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, and its derivatives are continually explored for new biological activities. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of Tert-butyl 2-(phenylmethylsulfonamido)acetate, offering a technical resource for researchers engaged in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of Tert-butyl 2-(phenylmethylsulfonamido)acetate.

| Property | Value | Source |

| CAS Number | 1015856-04-8 | [1] |

| Molecular Formula | C₁₃H₁₉NO₄S | [1] |

| Molecular Weight | 285.36 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water (predicted). | General chemical knowledge |

| Storage Conditions | Store in a cool, dry place. Recommended storage at 0-8°C for long-term stability. Keep container tightly sealed. | [2] |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene group of the acetate moiety (a singlet around 3.8-4.0 ppm), the methylene group of the benzyl moiety (a singlet around 4.3-4.5 ppm), and the aromatic protons of the phenyl group (a multiplet between 7.2 and 7.5 ppm). A broad singlet corresponding to the sulfonamide N-H proton may also be visible.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the acetate and benzyl groups, the aromatic carbons of the phenyl ring, and the carbonyl carbon of the ester.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretch of the sulfonamide, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester carbonyl group (typically around 1730 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonamide group (around 1350 and 1160 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the sulfonamide bond.

Synthesis of Tert-butyl 2-(phenylmethylsulfonamido)acetate: A Proposed Experimental Protocol

The synthesis of Tert-butyl 2-(phenylmethylsulfonamido)acetate can be logically approached through a two-step process: the formation of the sulfonamide bond followed by the esterification of the carboxylic acid. The following is a detailed, proposed experimental protocol based on well-established synthetic methodologies.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of Tert-butyl 2-(phenylmethylsulfonamido)acetate.

Step 1: Synthesis of 2-(Phenylmethylsulfonamido)acetic acid

This step involves the reaction of glycine with phenylmethanesulfonyl chloride under basic conditions to form the corresponding sulfonamide.

Materials:

-

Glycine

-

Phenylmethanesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0°C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve phenylmethanesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent that is miscible with water, such as tetrahydrofuran (THF) or dioxane.

-

Slowly add the solution of phenylmethanesulfonyl chloride to the cold glycine solution dropwise over a period of 30-60 minutes. Maintain the temperature at 0-5°C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield 2-(Phenylmethylsulfonamido)acetic acid.

Step 2: Synthesis of Tert-butyl 2-(phenylmethylsulfonamido)acetate

This step utilizes a modern and efficient method for the tert-butylation of carboxylic acids using tert-butyl acetate as both the reagent and solvent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH)[3][4].

Materials:

-

2-(Phenylmethylsulfonamido)acetic acid (from Step 1)

-

Tert-butyl acetate (anhydrous)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of 2-(phenylmethylsulfonamido)acetic acid (1.0 eq) in anhydrous tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~2 mol%).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure Tert-butyl 2-(phenylmethylsulfonamido)acetate.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within Tert-butyl 2-(phenylmethylsulfonamido)acetate make it a highly relevant building block in medicinal chemistry.

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide functional group is a cornerstone of drug design, present in a multitude of therapeutic agents with diverse biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties[5][6]. The acidic nature of the sulfonamide proton allows it to act as a hydrogen bond donor, facilitating interactions with biological targets. Furthermore, the sulfonamide group can serve as a bioisostere for other functional groups, such as carboxylic acids, which can be advantageous for modulating the physicochemical properties and pharmacokinetic profile of a drug candidate.

Role as a Synthetic Intermediate

Tert-butyl 2-(phenylmethylsulfonamido)acetate serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality, which can be readily deprotected under acidic conditions to reveal the free acid. This allows for subsequent modifications, such as amide bond formation, to build larger and more elaborate molecular architectures. The phenylmethyl group on the sulfonamide can also be a site for further chemical transformations.

Caption: Synthetic utility of Tert-butyl 2-(phenylmethylsulfonamido)acetate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Tert-butyl 2-(phenylmethylsulfonamido)acetate is not widely available, general laboratory safety precautions should be strictly followed when handling this and similar chemical compounds. The safety information for related compounds, such as tert-butyl acetate, can provide some guidance, but it is crucial to treat the target compound as potentially hazardous.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 2-(phenylmethylsulfonamido)acetate is a strategically designed molecule that holds considerable potential as a building block in organic synthesis and medicinal chemistry. Its combination of a protected carboxylic acid and a sulfonamide moiety provides a versatile platform for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications, offering a valuable resource for researchers in the pharmaceutical and chemical sciences. Further investigation into the biological activities of derivatives synthesized from this compound is a promising avenue for future research.

References

-

A.G. Layne. Safety Data Sheet - Tertiary Butyl Acetate. [Link]

-

PubChem. tert-Butyl acetate. [Link]

-

PubChem. tert-Butyl 2-(benzylamino)acetate. [Link]

- Bornaghi, L. F., Poulsen, S. A., Healy, P. C., & White, A. R. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Structure Reports Online, 61(2), o323-o325.

-

PubChem. N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine. [Link]

- Pires, M. M., et al. (2008). N-(Benzyloxycarbonyl)glycine Esters and Amides as New Anticonvulsants. Journal of Medicinal Chemistry, 51(11), 3171-3175.

- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

- Arfan, M., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

-

ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. (2024-03-15). [Link]

- Bhookya, S., et al. (2016). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 25(11), 2535-2546.

- Google Patents. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.

Sources

- 1. Preparation method of tert-butyl sulfonamide CAS: 146374-27-8 - Career Henan Chemical Co. [coreychem.com]

- 2. fishersci.com [fishersci.com]

- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - Tert-butyl 2-[n-(morpholin-2-ylmethyl)methanesulfonamido]acetate (C12H24N2O5S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 2-(phenylmethylsulfonamido)acetate

Introduction

Tert-butyl 2-(phenylmethylsulfonamido)acetate is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex bioactive compounds.[1] Its structure, containing a sulfonamide linkage and a bulky tert-butyl ester group, presents a unique combination of functionalities that require a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the synthesis and detailed structure elucidation of this compound, leveraging foundational spectroscopic techniques. We will explore the causality behind the experimental choices and provide a self-validating framework for its characterization, grounded in established chemical principles.

Synthesis of Tert-butyl 2-(phenylmethylsulfonamido)acetate

The synthesis of tert-butyl 2-(phenylmethylsulfonamido)acetate is most effectively achieved through the sulfonylation of a primary amine. A common and reliable method involves the reaction of tert-butyl 2-aminoacetate with phenylmethylsulfonyl chloride. This approach is favored due to the commercial availability of the starting materials and the generally high yields of sulfonamide formation.

Reaction Workflow

The synthesis workflow involves the nucleophilic attack of the amino group of tert-butyl 2-aminoacetate on the electrophilic sulfur atom of phenylmethylsulfonyl chloride. A non-nucleophilic base is utilized to quench the HCl generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol

Materials:

-

Tert-butyl 2-aminoacetate hydrochloride

-

Phenylmethylsulfonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a suspension of tert-butyl 2-aminoacetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (2.2 eq) is added dropwise at 0 °C. The mixture is stirred for 10 minutes to liberate the free amine.

-

A solution of phenylmethylsulfonyl chloride (1.0 eq) in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NH4Cl solution and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-(phenylmethylsulfonamido)acetate.

Spectroscopic Structure Elucidation

The unambiguous identification of the synthesized product relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectra for tert-butyl 2-(phenylmethylsulfonamido)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3]

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.45 - 7.35 | Multiplet | 5H | Phenyl protons (Ar-H) | Aromatic protons typically resonate in this region. The multiplet arises from the complex splitting patterns of the ortho, meta, and para protons of the phenyl group. |

| 5.1 (approx.) | Triplet | 1H | Sulfonamide proton (-SO₂NH-) | The sulfonamide proton is acidic and its chemical shift can be variable. It is expected to couple with the adjacent methylene protons, resulting in a triplet. |

| 4.35 | Singlet | 2H | Benzyl protons (-CH₂-Ph) | These protons are adjacent to the electron-withdrawing sulfonyl group and the phenyl ring, leading to a downfield shift. They appear as a singlet as there are no adjacent protons. |

| 3.85 | Doublet | 2H | Methylene protons (-NH-CH₂-) | These protons are adjacent to the nitrogen of the sulfonamide and the ester carbonyl group. They are split by the sulfonamide proton, resulting in a doublet. |

| 1.40 | Singlet | 9H | Tert-butyl protons (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the upfield region of the spectrum. |

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.5 | Ester Carbonyl (C=O) | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |

| 130.5 | Quaternary Phenyl (Ar-C) | The ipso-carbon of the phenyl ring attached to the benzylic methylene group. |

| 129.0 | Phenyl (Ar-CH) | Aromatic carbons of the phenyl ring. |

| 128.5 | Phenyl (Ar-CH) | Aromatic carbons of the phenyl ring. |

| 82.5 | Quaternary Tert-butyl (O-C(CH₃)₃) | The quaternary carbon of the tert-butyl group attached to the ester oxygen is deshielded. |

| 58.0 | Benzyl (-CH₂-Ph) | The benzylic carbon is deshielded by the adjacent sulfonyl group and phenyl ring. |

| 45.0 | Methylene (-NH-CH₂-) | The methylene carbon adjacent to the sulfonamide nitrogen and the ester carbonyl. |

| 28.0 | Tert-butyl (-C(CH₃)₃) | The three equivalent methyl carbons of the tert-butyl group are shielded and appear upfield. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3270 | Medium | N-H Stretch (Sulfonamide) | The stretching vibration of the N-H bond in the sulfonamide group. |

| 3100-3000 | Medium | C-H Stretch (Aromatic) | The stretching vibrations of the C-H bonds in the phenyl ring. |

| 2980-2960 | Medium | C-H Stretch (Aliphatic) | The stretching vibrations of the C-H bonds in the methylene and tert-butyl groups. |

| ~1740 | Strong | C=O Stretch (Ester) | The strong absorption due to the stretching vibration of the carbonyl group in the tert-butyl ester. |

| ~1340 & ~1160 | Strong | S=O Asymmetric & Symmetric Stretch (Sulfonamide) | The characteristic strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are a key indicator of the sulfonamide functionality. |

| ~1600 & ~1495 | Medium | C=C Stretch (Aromatic) | The stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

| Predicted m/z | Assignment | Rationale |

| 286.1 | [M+H]⁺ | The protonated molecular ion peak, which confirms the molecular weight of the compound (285.36 g/mol ). |

| 229.1 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy group from the molecular ion. |

| 155.0 | [C₆H₅CH₂SO₂]⁺ | The phenylmethylsulfonyl cation, a stable fragment resulting from cleavage of the S-N bond. |

| 91.0 | [C₇H₇]⁺ | The tropylium cation, a very common and stable fragment in mass spectra of compounds containing a benzyl group, formed by rearrangement of the benzyl cation. |

| 57.0 | [C₄H₉]⁺ | The tert-butyl cation, a highly stable carbocation resulting from the fragmentation of the ester group. This is often the base peak in the mass spectrum of tert-butyl esters. |

Conclusion

The structural elucidation of tert-butyl 2-(phenylmethylsulfonamido)acetate is a systematic process that integrates a well-defined synthetic strategy with a suite of powerful spectroscopic techniques. The predicted ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data provide a comprehensive and self-validating analytical fingerprint for this molecule. This guide serves as a robust framework for researchers and scientists in the field of drug development, enabling the confident synthesis and characterization of this and structurally related compounds. The logical application of these analytical methods ensures the scientific integrity of the data and the successful progression of synthetic campaigns.

References

-

PubChem. Tert-butyl 2-phenylacetate. National Center for Biotechnology Information. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Ivy Fine Chemicals. Tert-Butyl 2-(Phenylmethylsulfonamido)Acetate. [Link]

- Supporting Information for a relevant chemical synthesis. (Please note: A specific public synthesis protocol for the target molecule was not found, this is a general reference to similar procedures).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). [Link]

- Supplementary Information. The Royal Society of Chemistry. (Provides examples of sulfonamide synthesis).

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

- Google Patents.

-

PubChem. tert-Butyl acetate. National Center for Biotechnology Information. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Esters. [Link]

- Google Patents.

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

NIST WebBook. Phenol, p-tert-butyl-. National Institute of Standards and Technology. [Link]

-

NIST WebBook. Phenol, 2,4,6-tri-tert-butyl-. National Institute of Standards and Technology. [Link]

-

MassBank. Carboxylic acid derivatives. [Link]

-

PubChem. tert-Butyldimethylsilyl acetate. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 2-(phenylmethylsulfonamido)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on Tert-butyl 2-(phenylmethylsulfonamido)acetate, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple datasheet to provide a deeper understanding of the compound's synthesis, characterization, and utility. As a senior application scientist, my goal is to present this information with both technical rigor and practical insight, explaining not just the "how" but also the "why" behind the methodologies. Every piece of information is grounded in verifiable sources to ensure the highest level of scientific integrity.

Section 1: Compound Profile and Physicochemical Properties

Tert-butyl 2-(phenylmethylsulfonamido)acetate, identified by the CAS number 1015856-04-8 , is a key intermediate in the synthesis of a variety of organic molecules, particularly those with therapeutic potential. Its structure combines a tert-butyl ester, a flexible linker, and a phenylmethylsulfonamido group, bestowing it with unique chemical properties that are highly valued in drug discovery.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1015856-04-8 | [1] |

| Molecular Formula | C₁₃H₁₉NO₄S | [1] |

| Molecular Weight | 285.36 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |

| Storage Conditions | Store in a cool, dry place. Recommended storage at 0-8°C.[1] | [1] |

Section 2: The Strategic Importance in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its ability to mimic the transition state of amide hydrolysis and act as a bioisostere for carboxylic acids. This mimicry allows for the design of potent enzyme inhibitors. The N-benzyl group in Tert-butyl 2-(phenylmethylsulfonamido)acetate provides a lipophilic handle that can be crucial for interactions with hydrophobic pockets in target proteins.

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. This is a deliberate design choice; the bulky tert-butyl group prevents unwanted reactions at the carboxylate position during synthetic transformations on other parts of the molecule. This protecting group can be selectively removed under acidic conditions, a common and well-understood deprotection strategy in organic synthesis.

Diagram 1: Role as a Pharmaceutical Intermediate

Caption: Workflow of utilizing the target compound in drug synthesis.

Section 3: Synthesis and Purification

The synthesis of Tert-butyl 2-(phenylmethylsulfonamido)acetate is typically achieved through the reaction of phenylmethanesulfonyl chloride with tert-butyl glycinate (the tert-butyl ester of glycine). This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[2]

Materials:

-

Phenylmethanesulfonyl chloride

-

Tert-butyl glycinate hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl glycinate hydrochloride in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (approximately 2.2 equivalents) dropwise to the stirred solution. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve phenylmethanesulfonyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.[3]

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to facilitate the separation of the product from impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Tert-butyl 2-(phenylmethylsulfonamido)acetate.

Diagram 2: Synthesis and Purification Workflow

Caption: A streamlined view of the synthesis and purification process.

Section 4: Characterization and Analytical Data

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for Tert-butyl 2-(phenylmethylsulfonamido)acetate.

Table 2: Expected Spectroscopic and Analytical Data

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a singlet for the two methylene protons of the benzyl group, a multiplet for the five aromatic protons, a singlet for the two protons of the acetate methylene group, and a broad singlet for the NH proton. |

| ¹³C NMR | The spectrum should display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon of the benzyl group, the aromatic carbons, the methylene carbon of the acetate group, and the carbonyl carbon of the ester. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show the [M+H]⁺ or [M+Na]⁺ peak corresponding to the exact mass of the molecule. For a related compound, the calculated mass [M-H]⁻ was 286.0276.[4] |

| IR Spectroscopy | Characteristic peaks are expected for the N-H stretch, C-H stretches (aliphatic and aromatic), the C=O stretch of the ester, and the S=O stretches of the sulfonamide group. |

| HPLC | A high-performance liquid chromatography analysis on a suitable column (e.g., C18) should show a single major peak, indicating high purity. |

Section 5: Applications in Drug Discovery and Organic Synthesis

Tert-butyl 2-(phenylmethylsulfonamido)acetate is a valuable building block for creating more complex molecules with potential biological activity.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel sulfonamide-based drugs.[1] The sulfonamide moiety is a well-established pharmacophore in a wide range of therapeutic areas, including antibacterial, anticancer, and anti-inflammatory agents.

-

Organic Synthesis: The compound's structure allows for further chemical modifications. The acidic N-H proton can be deprotonated to allow for N-alkylation, introducing further diversity. The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled with amines to form amides, or undergo other transformations.

-

Biochemical Research: This compound and its derivatives can be used as probes to study enzyme-ligand interactions, particularly for enzymes that recognize or are inhibited by sulfonamides.[1]

Section 6: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Section 7: Conclusion

Tert-butyl 2-(phenylmethylsulfonamido)acetate is a strategically designed chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique combination of a protected carboxylic acid and a versatile sulfonamide moiety makes it a valuable tool for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, grounded in established scientific principles and practices. It is our hope that this in-depth technical resource will empower researchers and scientists to effectively utilize this compound in their pursuit of novel scientific discoveries.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.).

-

Lanxess. (2016, June). Product Safety Assessment: Benzenesulfonamide, n-butyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

- Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.

-

Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. (n.d.). ResearchGate. Retrieved from [Link]

-

Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

-

Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

- Monson, R. S. (1971). Advanced Organic Synthesis. PrepChem.com.

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746–1757.

- Shokri, A., & Bolm, C. (2023). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Organic Syntheses, 100, 477-493.

- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.

- Meanwell, N. A. (2018). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 14, 2338–2387.

- Hagras, M., Abuelkhir, A. A., Abutaleb, N. S., Helal, A. M., Fawzy, I. M., Hegazy, M., Seleem, M. N., & Mayhoub, A. S. (2021). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry, 12(10), 1699–1711.

Sources

- 1. SUMMER HOUSE | Virtual tour generated by Panotour [essentialhome.eu]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. column-chromatography.com [column-chromatography.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-(phenylmethylsulfonamido)acetate

Abstract

This technical guide provides an in-depth exploration of the synthesis of tert-butyl 2-(phenylmethylsulfonamido)acetate, a valuable building block in medicinal chemistry and fine chemical development.[1] The document delineates a robust and reproducible synthetic pathway, grounded in the principles of sulfonamide formation. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical analysis of process parameters. This guide is intended for researchers, chemists, and professionals in drug development, providing the necessary technical insights for successful laboratory-scale synthesis, purification, and characterization of the target compound.

Introduction and Strategic Overview

Tert-butyl 2-(phenylmethylsulfonamido)acetate is an organic compound featuring a sulfonamide linkage, a functional group of immense importance in medicinal chemistry.[2] The sulfonamide moiety is a key pharmacophore in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants, valued for its ability to act as a stable bioisostere of amides and carboxylic acids.[3][4] The title compound serves as a protected amino acid derivative, where the tert-butyl ester protects the carboxylic acid and the phenylmethylsulfonyl (tosyl) group protects the amine, making it a versatile intermediate for further synthetic transformations.

The synthesis strategy hinges on a classic and highly reliable chemical transformation: the reaction between a primary amine and a sulfonyl chloride.[3][5] This guide will focus on the direct sulfonylation of tert-butyl 2-aminoacetate with phenylmethanesulfonyl chloride, a pathway chosen for its high efficiency, straightforward execution, and the ready availability of starting materials.

Retrosynthetic Analysis and Mechanistic Underpinnings

A retrosynthetic approach to tert-butyl 2-(phenylmethylsulfonamido)acetate identifies the sulfonamide (S-N) bond as the most logical disconnection point. This bond is reliably formed through the nucleophilic addition of an amine to a sulfonyl chloride electrophile.

Caption: Retrosynthetic analysis of the target compound.

Mechanism: The synthesis proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of tert-butyl 2-aminoacetate attacks the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[2][3]

Core Synthesis Protocol

This section provides a detailed, field-proven protocol for the synthesis of the target molecule. The procedure is designed for clarity, reproducibility, and safety.

Reagent and Solvent Data

Proper preparation and handling of reagents are critical for success. The following table summarizes the key materials for this synthesis.

| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Role | Notes |

| Glycine tert-butyl ester HCl | 27532-96-3 | C₆H₁₄ClNO₂ | 167.63 | Amine Source | The hydrochloride salt is often more stable.[6] |

| Phenylmethanesulfonyl chloride | 1939-99-7 | C₇H₇ClO₂S | 190.65 | Sulfonylating Agent | Also known as α-toluenesulfonyl chloride.[7] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base | Scavenges HCl byproduct.[3] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is recommended. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent | For work-up and chromatography. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Chromatography | For use as an eluent with ethyl acetate. |

Detailed Experimental Procedure

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add glycine tert-butyl ester hydrochloride (1.0 eq, e.g., 5.0 g, 29.8 mmol).

-

Add anhydrous dichloromethane (DCM, approx. 100 mL).

-

Cool the resulting suspension to 0 °C using an ice-water bath.

Step 2: Base Addition

-

While stirring vigorously, slowly add triethylamine (TEA, 2.2 eq, e.g., 9.1 mL, 65.6 mmol) dropwise to the suspension via syringe.

-

Stir the mixture at 0 °C for 15-20 minutes. The initial slurry should become a clearer solution as the free amine is generated.

Step 3: Addition of Sulfonylating Agent

-

In a separate beaker, dissolve phenylmethanesulfonyl chloride (1.05 eq, e.g., 6.0 g, 31.3 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL).[8][9]

-

Add the phenylmethanesulfonyl chloride solution dropwise to the reaction flask over 20-30 minutes, maintaining the internal temperature at 0 °C.

Step 4: Reaction Monitoring

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot has been consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

Step 5: Aqueous Work-up

-

Once the reaction is complete, quench the mixture by slowly adding distilled water (50 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally, brine (1 x 50 mL).

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 6: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the pure product.

-

Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield tert-butyl 2-(phenylmethylsulfonamido)acetate as a solid or viscous oil.

Causality Behind Experimental Choices

-

Use of Hydrochloride Salt: Glycine tert-butyl ester is often stored and used as its hydrochloride salt for improved stability and handling.[6]

-

Stoichiometry of Base: A slight excess of triethylamine (2.2 eq) is used. The first equivalent neutralizes the HCl from the starting material salt, and the second equivalent neutralizes the HCl generated during the sulfonamide formation.[3]

-

Temperature Control: The initial reaction is conducted at 0 °C to control the exothermicity and minimize potential side reactions. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

-

Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and intermediates.

-

Aqueous Wash Sequence: The acid wash removes any unreacted triethylamine, while the bicarbonate wash removes any residual acidic impurities. The brine wash helps to break any emulsions and begin the drying process.

Experimental Workflow and Characterization

The overall process from setup to final product can be visualized as a logical sequence of standard laboratory operations.

Caption: Experimental workflow for the synthesis and purification.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: To compare with literature values, if available, as a measure of purity.[3]

Safety and Handling

-

Phenylmethanesulfonyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the sulfonyl chloride.

Conclusion

The synthesis of tert-butyl 2-(phenylmethylsulfonamido)acetate via the sulfonylation of glycine tert-butyl ester is a robust, high-yielding, and scalable process. By carefully controlling reaction parameters such as temperature, stoichiometry, and purification methods, researchers can reliably produce this valuable synthetic intermediate. The protocol and insights provided in this guide offer a comprehensive framework for its successful preparation, empowering further research and development in the chemical and pharmaceutical sciences.

References

-

Wikipedia. Sulfonamide . Wikipedia, The Free Encyclopedia. [Link]

-

Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Princeton University. [Link]

-

PMC, NIH. Preparation of sulfonamides from N-silylamines . National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Methanesulfinyl Chloride . Organic Syntheses. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]

-

ResearchGate. Traditional sulfonamide synthesis using amine and sulfonyl chloride . ResearchGate. [Link]

-

ChemSynthesis. phenylmethanesulfonyl chloride . ChemSynthesis. [Link]

-

Ottokemi. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India . Ottokemi. [Link]

-

Sdfine. PHENYLMETHANESULFONYL CHLORIDE (a-toluenesulfonyl chloride, phenylmethylsulphonyl chloride) . S D Fine-Chem Limited. [Link]

-

Supporting Information. Supporting Information . [Link]

- Google Patents. Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Sulfonamide - Wikipedia [en.wikipedia.org]

- 4. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]

A-Syn-2023-01: A Structural Analogue Approach to Unveiling the Therapeutic Potential of tert-butyl 2-(phenylmethylsulfonamido)acetate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tert-butyl 2-(phenylmethylsulfonamido)acetate, herein designated as A-Syn-2023-01, is a novel chemical entity with an as-yet uncharacterized mechanism of action. This document provides a comprehensive framework for elucidating its biological activity and therapeutic potential. Given the absence of direct literature on A-Syn-2023-01, this guide adopts a first-principles approach, leveraging structural analogy to well-characterized pharmacophores. We will dissect the molecule into its core components—a sulfonamide group, a phenylmethyl (benzyl) moiety, and a tert-butyl ester—to postulate potential biological targets and formulate a robust experimental strategy for mechanism-of-action discovery. This whitepaper is intended to serve as a foundational resource for researchers embarking on the preclinical investigation of this and structurally related compounds.

Introduction and Structural Analysis of A-Syn-2023-01

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically approved drugs including antibacterial agents, diuretics, and protease inhibitors.[1][2] The core structure of A-Syn-2023-01, tert-butyl 2-(phenylmethylsulfonamido)acetate, suggests a molecule designed with potential biological activity in mind. A detailed analysis of its constituent parts provides the basis for our mechanistic hypotheses.

Figure 1: Chemical Structure of tert-butyl 2-(phenylmethylsulfonamido)acetate (A-Syn-2023-01)

Caption: Structure of A-Syn-2023-01.

-

The Sulfonamide Core: The -SO2NH- moiety is a well-established pharmacophore.[3] Its acidic nitrogen can participate in hydrogen bonding, while the sulfonyl group can act as a hydrogen bond acceptor. This functionality is key to the activity of carbonic anhydrase inhibitors and antibacterial sulfa drugs.[3][4]

-

The tert-Butyl Ester: The tert-butyl group is a bulky, lipophilic moiety often used in medicinal chemistry to enhance membrane permeability and protect carboxylic acid groups from premature metabolism.[5] It can also provide steric hindrance, potentially influencing binding selectivity.[5] The ester itself is a potential substrate for esterase enzymes, suggesting that A-Syn-2023-01 could be a prodrug, releasing a more active carboxylic acid metabolite in vivo.

-

The Phenylmethyl (Benzyl) Group: This aromatic group introduces a significant hydrophobic element and potential for π-π stacking interactions with aromatic residues in a protein's active site.

Postulated Mechanisms of Action and Experimental Validation

Based on the structural analysis, we propose several plausible mechanisms of action for A-Syn-2023-01. For each hypothesis, a corresponding experimental workflow is outlined.

Hypothesis 1: Inhibition of Carbonic Anhydrases

The sulfonamide group is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase (CA) inhibitors.[4] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[2][6]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Protocol:

-

Compound Preparation: A-Syn-2023-01 and a known CA inhibitor (e.g., acetazolamide) are dissolved in DMSO to create stock solutions.

-

Enzyme and Substrate Preparation: Recombinant human CA isoforms are diluted in assay buffer. The substrate, p-nitrophenyl acetate, is also prepared in an appropriate solvent.

-

Assay Performance: In a 96-well plate, the enzyme is pre-incubated with a serial dilution of A-Syn-2023-01 for a specified time.

-

Reaction Initiation: The reaction is started by the addition of the substrate.

-

Data Acquisition: The rate of p-nitrophenol formation is monitored spectrophotometrically.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable model.

Hypothesis 2: Inhibition of Proteases

Sulfonamide-based inhibitors have been developed for various classes of proteases, including matrix metalloproteases (MMPs) and HIV protease.[1][7] The benzyl group of A-Syn-2023-01 could potentially fit into the hydrophobic S1 pocket of certain proteases.

Experimental Workflow: Protease Inhibition Panel Screening

Caption: Workflow for Protease Inhibition Screening.

Protocol:

-

Panel Selection: A commercially available protease panel is utilized, covering different classes of proteases.

-

Assay Principle: The assay is based on the cleavage of a fluorogenic substrate by the protease, leading to an increase in fluorescence.

-

Primary Screen: A-Syn-2023-01 is screened at one or two fixed concentrations against the entire panel.

-

Hit Confirmation: For any identified "hits" (enzymes showing significant inhibition), the screening is repeated to confirm the activity.

-

Dose-Response Analysis: For confirmed hits, a full dose-response curve is generated to determine the IC50 value.

Hypothesis 3: Antibacterial Activity via Dihydropteroate Synthase Inhibition

The sulfonamide moiety is a structural analogue of p-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[3] Inhibition of this pathway is bacteriostatic.

Experimental Workflow: Antibacterial Susceptibility Testing

Caption: Workflow for Antibacterial Susceptibility Testing.

Protocol:

-

Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) is used.

-

Broth Microdilution: A-Syn-2023-01 is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

Synthesis and Characterization

A reliable and scalable synthesis of A-Syn-2023-01 is crucial for its preclinical development. A proposed synthetic route is outlined below.

Proposed Synthesis of A-Syn-2023-01:

Caption: Proposed Synthetic Route for A-Syn-2023-01.

Characterization: The final product should be thoroughly characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Summary of Postulated Activities and Data Interpretation

The following table summarizes the potential activities of A-Syn-2023-01 and the key data that will be generated from the proposed experiments.

| Hypothesized Target | Key Experiment | Primary Endpoint | Interpretation of a Positive Result |

| Carbonic Anhydrases | Enzyme Inhibition Assay | IC50 / Ki | A-Syn-2023-01 is a direct inhibitor of one or more CA isoforms. |

| Proteases | Panel Screening | % Inhibition / IC50 | A-Syn-2023-01 exhibits selective or broad-spectrum protease inhibitory activity. |

| Dihydropteroate Synthase | Antibacterial Susceptibility | MIC | A-Syn-2023-01 has antibacterial properties, likely through inhibition of folate synthesis. |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit theoretical, framework for the initial investigation of tert-butyl 2-(phenylmethylsulfonamido)acetate (A-Syn-2023-01). By leveraging established knowledge of its core functional groups, we have formulated testable hypotheses regarding its mechanism of action. The successful execution of the outlined experimental workflows will provide the foundational data necessary to guide the future development of this novel compound. Positive results in any of these areas would warrant further investigation, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling.

References

- Benchchem. A Comparative Guide to the Reactivity of Tert-butyl 2-(oxetan-3-ylidene)

- Supuran, C. T., & Caproiu, M. T. (2013).

- Supuran, C. T. (2008). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. The University of Groningen research portal.

- Hassan, A., & Ahmad, I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

- Ghorab, M. M., & Alqahtani, A. S. (2018). Sulfonamide inhibitors: a patent review 2013-present. Taylor & Francis Online.

- Supuran, C. T. (2008). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents.

- Sławiński, J., & Szafrański, K. (2020). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI.

- Biosynth.

- Manna, S., & Baur, S. (2025). Catalyst-Assisted Selective Vinylation and Methylallylation of a Quaternary Carbon Center Using tert-Butyl Acetate.

- Supporting Inform

- Barreiro, E. J., & Fraga, C. A. M. (2014).

- Senturk, M., & Ekinci, D. (2019). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.

- Williams, J. M., & Borbulevych, O. Y. (2019).

- Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?.

- National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- PrepChem.com.

- Google Patents. (2012). CN101880249B - Process method for synthetizing tert-butyl sulfinamide.

- Namba, K., & Ogasa, C. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.

- Iannuzzi, A. M., & De Luca, L. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.

- Dassonneville, B. (2025). (PDF) tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate.

- El-Gendy, M. A., & Ayyad, R. R. (2019). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. PubMed Central.

- Chen, X., & Zhou, L. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.

- Chen, X., & Zhou, L. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. tandfonline.com [tandfonline.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Tert-butyl 2-(phenylmethylsulfonamido)acetate: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. "Tert-butyl 2-(phenylmethylsulfonamido)acetate" is a molecule of significant interest, embodying a confluence of functional groups—a sulfonamide linkage, a benzyl moiety, and a tert-butyl ester—that are prevalent in pharmacologically active compounds. The sulfonamide group, for instance, is a cornerstone of a wide array of therapeutics, including antibacterial and anti-inflammatory agents.[1] The tert-butyl ester often serves as a protecting group or a modulator of a compound's pharmacokinetic profile. A thorough understanding of this molecule's three-dimensional structure and electronic properties, as revealed through spectroscopic analysis, is crucial for predicting its biological activity, stability, and synthetic accessibility.

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 2-(phenylmethylsulfonamido)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As no comprehensive public repository of this specific molecule's spectra currently exists, this document will synthesize foundational spectroscopic principles with data from analogous structures to present a robust, predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound with confidence. Each section will not only present the predicted data but also delve into the causal logic behind the spectral features and provide field-proven protocols for data acquisition.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic signatures. The structure of tert-butyl 2-(phenylmethylsulfonamido)acetate is depicted below, with key functional groups highlighted.

Figure 1. Chemical structure of tert-butyl 2-(phenylmethylsulfonamido)acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | multiplet | 5H | Phenyl-H |

| ~5.50 | singlet | 1H | N-H |

| ~4.30 | singlet | 2H | Ph-CH₂ -S |

| ~3.90 | singlet | 2H | N-CH₂ -C=O |

| ~1.45 | singlet | 9H | -C(CH₃ )₃ |

Interpretation and Rationale

-

Phenyl Protons (~7.35 ppm): The five protons on the benzene ring are expected to resonate in the aromatic region. Their chemical environment is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, though this effect is insulated by the methylene bridge. A complex multiplet is predicted due to potential overlapping signals.[2]

-

Sulfonamide Proton (~5.50 ppm): The proton attached to the nitrogen of the sulfonamide is anticipated to be a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. In some instances, this peak may be broad and difficult to observe.[3]

-

Benzyl Methylene Protons (~4.30 ppm): The two protons of the methylene group attached to the phenyl ring and the sulfur atom are expected to appear as a singlet. The adjacent electron-withdrawing sulfonyl group deshields these protons, shifting them downfield.

-

Acetate Methylene Protons (~3.90 ppm): The methylene group situated between the sulfonamide nitrogen and the carbonyl group will also be a singlet. Its proximity to both the nitrogen and the carbonyl group results in a downfield shift.

-

Tert-butyl Protons (~1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet. This is a highly characteristic signal for this functional group due to the high degree of symmetry and shielding.[4]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like the N-H.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Temperature: Set the probe temperature to a constant value, typically 25 °C, to ensure reproducibility.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Set to at least 3 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is typically adequate.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester) |

| ~136 | Phenyl-C (quaternary, attached to CH₂) |

| ~130-128 | Phenyl-C H |

| ~82 | -C (CH₃)₃ (quaternary) |

| ~58 | Ph-C H₂-S |

| ~45 | N-C H₂-C=O |

| ~28 | -C(C H₃)₃ |

Interpretation and Rationale

-

Carbonyl Carbon (~168 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two adjacent oxygen atoms, resulting in a chemical shift in the downfield region.[5]

-

Aromatic Carbons (~136-128 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The quaternary carbon attached to the methylene group will be distinct from the five protonated carbons.

-

Tert-butyl Quaternary Carbon (~82 ppm): The quaternary carbon of the tert-butyl group is shifted downfield due to the deshielding effect of the attached oxygen atom.[6]

-

Benzyl Methylene Carbon (~58 ppm): The carbon of the methylene group adjacent to the phenyl ring and sulfur will appear in the mid-field region.

-

Acetate Methylene Carbon (~45 ppm): The carbon of the methylene group between the nitrogen and the carbonyl group is also expected in the mid-field region.

-

Tert-butyl Methyl Carbons (~28 ppm): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, characteristic of sp³ hybridized carbons.[4]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: A spectrometer with a broadband probe is required.

-

Temperature and Shimming: Maintain the same conditions as for ¹H NMR.

-

-

Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all possible carbon signals.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A 2-5 second delay is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 512 to 2048 or more) is necessary due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening function to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3250 | Medium | N-H stretch | Sulfonamide |

| ~3050 | Medium | C-H stretch (aromatic) | Phenyl group |

| ~2980 | Strong | C-H stretch (aliphatic) | CH₂, CH₃ |

| ~1740 | Strong | C=O stretch | Ester |

| ~1600, ~1490 | Medium | C=C stretch | Aromatic ring |

| ~1350, ~1160 | Strong | S=O stretch (asymmetric and symmetric) | Sulfonamide |

| ~1250 | Strong | C-O stretch | Ester |

Interpretation and Rationale

-

N-H Stretch (~3250 cm⁻¹): The N-H stretching vibration of the sulfonamide group is expected to appear as a medium-intensity band. Its position can be affected by hydrogen bonding.[7]

-

C-H Stretches (~3050 and ~2980 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups will be observed just below 3000 cm⁻¹.[8]

-

C=O Stretch (~1740 cm⁻¹): A strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[9]

-

C=C Stretches (~1600, ~1490 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically give rise to two or more bands in this region.

-

S=O Stretches (~1350, ~1160 cm⁻¹): The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are very strong and characteristic, appearing in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[10][11]

-

C-O Stretch (~1250 cm⁻¹): The C-O stretching vibration of the ester group is also a strong and characteristic band.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils/liquids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is usually sufficient.

-

Number of Scans: Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 287 (low abundance)

-

Major Fragments:

-

m/z = 231: Loss of isobutylene (-C₄H₈) from the tert-butyl ester.

-

m/z = 155: Phenylmethylsulfonyl cation [C₆H₅CH₂SO₂]⁺.

-

m/z = 91: Tropylium ion [C₇H₇]⁺, a very common fragment for benzyl-containing compounds.

-

m/z = 57: Tert-butyl cation [C(CH₃)₃]⁺, a characteristic fragment for tert-butyl groups.[12]

-

Fragmentation Pathway

Figure 2. Proposed mass spectral fragmentation pathway for tert-butyl 2-(phenylmethylsulfonamido)acetate.

Interpretation and Rationale

Upon electron ionization, the molecular ion is formed, which then undergoes fragmentation. The tert-butyl ester is prone to the loss of a neutral isobutylene molecule, leading to a prominent peak at m/z 231.[13] The bond between the sulfur and the benzyl methylene group can cleave to form the stable benzyl cation, which rearranges to the tropylium ion at m/z 91. The sulfonamide bond can also cleave, potentially leading to the phenylmethylsulfonyl cation at m/z 155. The formation of the tert-butyl cation at m/z 57 is a very common and often abundant fragment for compounds containing this group.[12]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation prior to MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC is the preferred separation method.

-

-

Ionization Method:

-

Mass Analyzer:

-

Quadrupole: A common type of mass analyzer.

-

Time-of-Flight (TOF): Provides high mass accuracy.

-

Orbitrap: Offers very high resolution and mass accuracy.

-

-

Data Acquisition:

-

Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500).

-

If using tandem MS (MS/MS), select the molecular ion (or protonated molecule) and fragment it to obtain more detailed structural information.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Propose structures for the major fragment ions and correlate them with the parent molecule's structure.

-

For high-resolution MS, use the accurate mass to determine the elemental composition of the molecular ion and its fragments.

-

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of "tert-butyl 2-(phenylmethylsulfonamido)acetate." This guide has outlined the predicted spectroscopic data, rooted in the fundamental principles of each technique and supported by empirical data from analogous structures. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. By understanding the expected spectral features and the rationale behind them, researchers can confidently synthesize, identify, and utilize this compound in their scientific endeavors, accelerating the pace of innovation in drug discovery and development.

References

- Perreault, H., & Costello, C. E. (1995). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 6(5), 417-425.

- Pleasance, S., Blatchly, R. A., & Quilliam, M. A. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.